molecular formula C9H9NO5S B13525246 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid

Cat. No.: B13525246
M. Wt: 243.24 g/mol
InChI Key: RERJGPKZXSXWCO-UHFFFAOYSA-N
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Description

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid is a compound with significant potential in various fields of research and industry. This compound is known for its unique structure, which includes a benzofuran ring with a sulfamoyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by sulfonation to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase IX, which is overexpressed in certain cancer cells.

    Medicine: Due to its enzyme inhibitory properties, it is being explored as a potential anticancer agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide: This compound is similar in structure but has an amide group instead of a carboxylic acid group.

    Benzofuran derivatives: Other benzofuran derivatives with different functional groups can have varying biological activities and applications.

Uniqueness

What sets 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid apart is its specific combination of a benzofuran ring with a sulfamoyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors and potential therapeutic agents.

Properties

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H9NO5S/c10-16(13,14)6-1-2-7-5(3-6)4-8(15-7)9(11)12/h1-3,8H,4H2,(H,11,12)(H2,10,13,14)

InChI Key

RERJGPKZXSXWCO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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